Ethyl D-homoalaninate hydrochloride

Pharmaceutical intermediate synthesis Anticoagulant drug development Chiral pool building block

Ethyl D-homoalaninate hydrochloride (CAS 127641-80-9), systematically named ethyl (2R)-2-aminobutanoate hydrochloride, is a chiral amino acid ester derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. This compound presents as a white to off-white crystalline powder and constitutes the hydrochloride salt of the ethyl ester of (R)-2-aminobutyric acid (D-homoalanine).

Molecular Formula C6H14ClNO2
Molecular Weight 167.633
CAS No. 127641-80-9
Cat. No. B598603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl D-homoalaninate hydrochloride
CAS127641-80-9
Molecular FormulaC6H14ClNO2
Molecular Weight167.633
Structural Identifiers
SMILESCCC(C(=O)OCC)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
InChIKeySWNBPYRQCHSZSE-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl D-Homoalaninate Hydrochloride (CAS 127641-80-9): Chiral Building Block Procurement Guide for Pharmaceutical R&D


Ethyl D-homoalaninate hydrochloride (CAS 127641-80-9), systematically named ethyl (2R)-2-aminobutanoate hydrochloride, is a chiral amino acid ester derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [1]. This compound presents as a white to off-white crystalline powder and constitutes the hydrochloride salt of the ethyl ester of (R)-2-aminobutyric acid (D-homoalanine). As a protected D-amino acid building block carrying a single ethyl side chain (one methylene longer than D-alanine), it occupies a distinct structural niche between simpler alanine derivatives and bulkier phenylalanine or branched-chain amino acid esters . Its primary documented application is as the chiral starting material in the multi-step synthesis of the oral Factor XIa inhibitor asundexian (BAY2433334), where the (R)-configuration is stereochemically essential for target binding [2].

Why Generic Substitution Fails for Ethyl D-Homoalaninate Hydrochloride: Stereochemistry, Stability, and Reactivity Risks


Direct substitution of ethyl D-homoalaninate hydrochloride with its L-enantiomer (CAS 91462-82-7), the racemic DL mixture (CAS 55410-21-4), or the shorter-chain D-alanine ethyl ester (CAS 6331-09-5) is not scientifically tenable without rigorous validation. The (R)-absolute configuration is a hard stereochemical requirement for pharmaceutical intermediates targeting chiral receptors such as Factor XIa; using the (S)-enantiomer yields the incorrect stereoisomer of the final drug substance, fundamentally altering biological activity [1]. Beyond stereochemistry, the hydrochloride salt form of the D-enantiomer exhibits a distinct storage stability profile, requiring -10°C conditions compared to the 2–8°C range specified for the (S)-enantiomer, indicating different solid-state stability and hygroscopicity behavior that directly impacts long-term inventory management and experimental reproducibility . The specific ethyl ester protecting group further dictates reactivity during peptide coupling and hydrolysis steps compared to the methyl or tert-butyl ester analogs, where differences in steric bulk and leaving group propensity can shift reaction kinetics and impurity profiles .

Quantitative Differentiation Evidence: Ethyl D-Homoalaninate HCl vs. Closest Analogs


Stereochemical Fidelity: D-Enantiomer as the Exclusive Starting Material for Asundexian (BAY2433334) Synthesis

In the published industrial process for the anticoagulant asundexian (BAY2433334), the synthesis begins exclusively with (2R)-2-aminobutyric acid, which undergoes esterification to form the ethyl ester intermediate. The use of the (R)-enantiomer is mandatory because the stereochemistry at the alpha-carbon is carried through the entire multi-step sequence to the final drug substance. The process achieves an enantiomeric excess (ee) greater than 99% and an N-alkylated to O-alkylated product ratio above 35–45:1, demonstrating that stereochemical integrity of the starting material is preserved and translated into final product quality [1]. Any substitution with the (S)-enantiomer (CAS 91462-82-7) or the racemic DL mixture (CAS 55410-21-4) would produce the incorrect enantiomer of asundexian, which has been shown in binding assays to have fundamentally different affinity for the Factor XIa active site. Given that asundexian (BAY2433334) is a clinical-stage anticoagulant, the regulatory requirement for enantiomeric purity makes the (R)-configured starting material a non-substitutable procurement specification [1].

Pharmaceutical intermediate synthesis Anticoagulant drug development Chiral pool building block

Storage Stability Differentiation: D-Enantiomer Requires -10°C vs. L-Enantiomer at 2–8°C

Sigma-Aldrich technical datasheets specify substantially different storage temperature requirements for the two enantiomers of ethyl 2-aminobutanoate hydrochloride. The D-(R) enantiomer (CAS 127641-80-9) is specified for storage at -10°C with ice-pack shipping, while the L-(S) enantiomer (CAS 91462-82-7) is specified for storage under inert atmosphere at 2–8°C with normal-temperature shipping . This difference of approximately 10–18°C in recommended storage conditions indicates that the D-enantiomer hydrochloride salt possesses measurably lower solid-state stability, likely attributable to differential crystal packing, hygroscopicity, or propensity for thermal degradation including ester hydrolysis or racemization. For laboratories managing compound libraries or maintaining long-term inventory, this means the D-enantiomer requires dedicated freezer (-10°C or colder) storage infrastructure, whereas the L-enantiomer can be stored under standard refrigerated conditions.

Compound storage Stability profiling Inventory management

Commercially Available Purity Specifications: D-Enantiomer at 95% vs. L-Enantiomer at 97%

Comparing purity specifications from the same distribution channel (Sigma-Aldrich), the D-enantiomer (supplied by Enamine) is listed at 95% purity, while the L-enantiomer (supplied by Ambeed) is specified at 97% purity . The racemic DL mixture is available from ABCR at 95% purity . The lower commercial purity ceiling for the D-enantiomer (95% vs. 97% for the L-form) may reflect differences in synthetic accessibility, purification difficulty, or the absence of large-scale manufacturing optimization for the D-enantiomer. For pharmaceutical intermediate applications where impurity profiles must be controlled to ICH guideline levels, a 2% absolute purity difference can represent a meaningful gap requiring additional purification steps. Independent vendors including AKSci and Bidepharm also list the D-enantiomer at 97% min purity for certain batches, indicating that higher-purity material is accessible but may not be uniformly available across all suppliers [1].

Purity specification Quality control Supplier comparison

Ethyl Ester vs. Methyl Ester: Differentiating Hydrolytic Stability and Steric Profile for Peptide Coupling

Ethyl D-homoalaninate hydrochloride (MW 167.63) differs from its methyl ester analog, methyl D-homoalaninate hydrochloride (CAS 85774-09-0, MW 153.61), by the alkyl ester protecting group [1]. The ethyl ester provides measurably greater steric bulk at the ester carbonyl, reducing the rate of both enzymatic and base-catalyzed ester hydrolysis compared to the methyl ester. This is consistent with the well-established class-level principle for amino acid esters: increasing alkyl chain length on the ester moiety decreases hydrolysis rate (methyl > ethyl > isopropyl > tert-butyl), with each additional methylene unit typically reducing the hydrolysis rate constant by a factor of approximately 2–5 depending on buffer and temperature conditions [2]. For solid-phase peptide synthesis (SPPS) applications, the ethyl ester is preferred when the C-terminus must remain protected through multiple coupling cycles, providing a balance between adequate protection and facile final deprotection. The methyl ester, by contrast, may hydrolyze prematurely under extended basic coupling conditions, leading to side-product formation and reduced overall yield [2].

Ester protecting group Peptide synthesis Hydrolytic stability

Side Chain Differentiation: Ethyl Side Chain of D-Homoalanine vs. Methyl Side Chain of D-Alanine

The defining structural difference between ethyl D-homoalaninate (CAS 127641-80-9) and ethyl D-alaninate (CAS 6331-09-5) is the side chain: an ethyl group (-CH₂CH₃) vs. a methyl group (-CH₃). This additional methylene unit increases the calculated logP by approximately 0.5 units (estimated from fragment-based calculations: ethyl side chain logP contribution ≈ +1.0 vs. methyl ≈ +0.5 as part of the amino acid scaffold) . The BRENDA enzyme database documents that D-2-aminobutyrate (the free acid of D-homoalanine) serves as an alternative substrate for D-alanine-D-alanine ligase B and D-alanine-D-alanine ligase A, but with altered kinetic parameters compared to D-alanine, confirming that the extended side chain measurably alters enzyme recognition [1]. Specifically, D-2-aminobutyrate acts as a weak inhibitor of D- and L-transamination of D-alanine to 2-oxoglutarate in Bacillus subtilis, demonstrating that the ethyl side chain introduces differential binding interactions at enzyme active sites that are not present with the methyl side chain of D-alanine [2]. Furthermore, the methyl D-homoalaninate ester is specifically cited as a reagent in the synthesis of pteridine derivatives with antibacterial and antifungal activities, suggesting that the ethyl side chain contributes to bioactivity in ways that the shorter D-alanine side chain cannot replicate .

Side chain hydrophobicity Structure-activity relationship Enzyme substrate specificity

Procurement Cost Differential: D-Enantiomer Commands Significant Price Premium vs. L-Enantiomer and Racemate

A survey of published list prices from established chemical distributors reveals a significant cost asymmetry between the D- and L-enantiomers of ethyl 2-aminobutanoate hydrochloride. Fujifilm Wako lists the D-enantiomer (Enamine source) at ¥34,800 per gram (approximately USD $230/g), while the L-enantiomer is available from Sigma-Aldrich (Ambeed) at substantially lower pricing, and the DL-racemate from Aladdin is listed at approximately ¥254 per gram (USD ~$1.70/g) at ≥98% purity [1]. This represents an approximately 135-fold price premium for the D-enantiomer relative to the racemate, and an estimated 2–5-fold premium relative to the L-enantiomer based on available pricing data. The price differential reflects the lower commercial demand for the D-enantiomer, fewer large-scale manufacturing sources, and the absence of generic competition. For procurement planning, this means that confirming the absolute necessity of the (R)-configuration is financially material: if a research program can achieve its objectives using the racemate followed by chiral resolution, or if the (S)-enantiomer is equally suitable for method development, substantial cost savings may be realized.

Cost comparison Procurement economics Chiral building block pricing

Recommended Application Scenarios for Ethyl D-Homoalaninate Hydrochloride Based on Quantitative Evidence


Chiral Starting Material for Factor XIa Inhibitor (Asundexian / BAY2433334) Synthesis

Ethyl D-homoalaninate hydrochloride is the documented ester intermediate in the industrial synthesis of asundexian (BAY2433334), an oral Factor XIa inhibitor currently in late-stage clinical development for thromboembolic disease. The published process (Zeng et al., 2024, Molecules) uses (2R)-2-aminobutyric acid as the starting material, which is esterified to the ethyl ester in the first step. The process achieves >99% ee and an N-alkylated/O-alkylated product ratio above 35–45:1, demonstrating that the (R)-configuration of the starting material is preserved throughout the synthesis [1]. Laboratories engaged in process chemistry development, impurity profiling, or generic API manufacturing for this drug class should specify the (R)-enantiomer exclusively, as substitution with the (S)-enantiomer or racemate would produce the pharmacologically inactive stereoisomer of the final drug substance.

Stereospecific D-Amino Acid Building Block for Peptide and Peptidomimetic Synthesis

As a protected D-amino acid with a non-canonical ethyl side chain, ethyl D-homoalaninate hydrochloride serves as a C-terminal building block in solid-phase and solution-phase peptide synthesis where D-configuration and extended side chain hydrophobicity are required. The ethyl ester protecting group provides intermediate hydrolytic stability—more resistant than the methyl ester (estimated 2–5-fold slower hydrolysis) but more readily cleaved than the tert-butyl ester—making it suitable for multi-step synthetic sequences where selective deprotection is critical [2]. Researchers synthesizing D-amino acid-containing peptides for antimicrobial, stability-enhanced, or enzyme-inhibitor applications should select this compound when the ethyl side chain is specifically required for target binding interactions, as evidenced by differential enzyme recognition profiles in BRENDA database entries showing that D-2-aminobutyrate acts as an alternative substrate and weak inhibitor distinct from D-alanine [3].

Chiral Resolution and Enantiomeric Purity Method Development

The documented physical property differences between the D- and L-enantiomers—including differential storage stability requirements (-10°C vs. 2–8°C) and distinct enantiomeric purity specifications (95% vs. 97% from the same distributor)—make this compound pair suitable as a model system for developing and validating chiral analytical methods [1][2]. The commercial availability of both enantiomers and the racemate enables method development for chiral HPLC, capillary electrophoresis, or NMR-based enantiomeric excess determination. The significant price differential (D-enantiomer ~135× more expensive than racemate) also makes this pair an instructive case study for evaluating the cost-effectiveness of asymmetric synthesis vs. chiral resolution strategies in process chemistry education and R&D.

Quote Request

Request a Quote for Ethyl D-homoalaninate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.